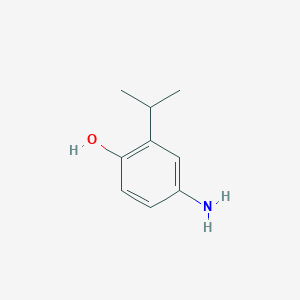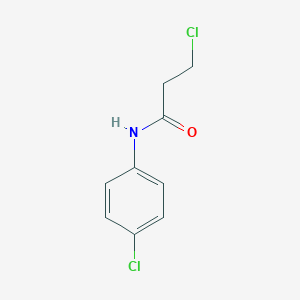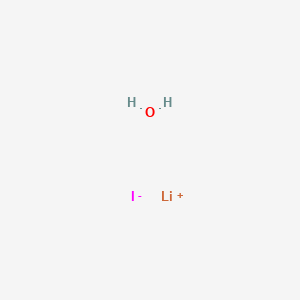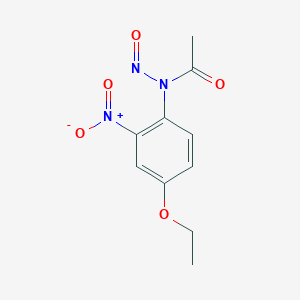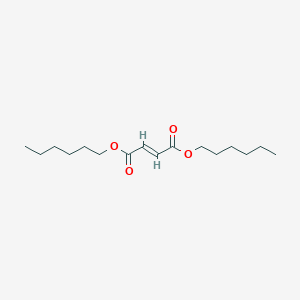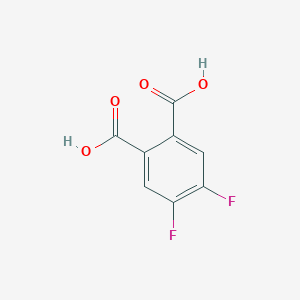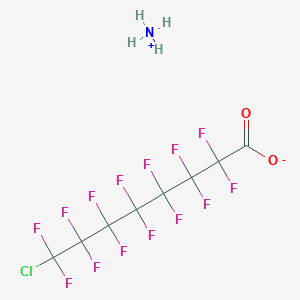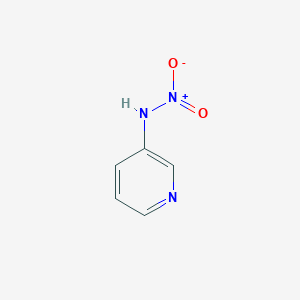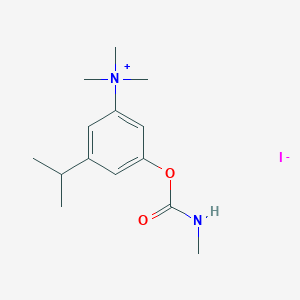
Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide is a chemical compound that has been widely used in scientific research for its unique properties. It is a quaternary ammonium salt that is commonly referred to as 'MTT' or 'thiazolyl blue.' The compound is used as a colorimetric assay reagent for the measurement of cell viability and proliferation.
Mécanisme D'action
The exact mechanism of action of MTT is not fully understood. However, it is known that MTT is reduced by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The reduction of MTT is dependent on the metabolic activity of the cell, and the amount of formazan produced is directly proportional to the number of viable cells in the sample.
Effets Biochimiques Et Physiologiques
MTT is a non-toxic reagent that does not affect cell growth or metabolism. However, the assay conditions such as the concentration of MTT and the duration of the assay can affect the results. High concentrations of MTT or prolonged incubation times can lead to false-positive results due to the accumulation of formazan in dead cells.
Avantages Et Limitations Des Expériences En Laboratoire
The MTT assay has several advantages such as being simple, reliable, and widely used in various fields of research. It is also a cost-effective method for the measurement of cell viability and proliferation. However, the assay has some limitations such as being dependent on the metabolic activity of the cell, and the results can be affected by various factors such as the concentration of MTT and the duration of the assay.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One direction is the development of new MTT analogs that can be used for the measurement of other cellular functions such as apoptosis or oxidative stress. Another direction is the combination of MTT with other assays to provide a more comprehensive analysis of cell viability and proliferation. Finally, the use of MTT in the development of new drugs or therapeutic strategies for the treatment of various diseases is also a promising future direction.
Conclusion:
In conclusion, Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide or MTT is a widely used colorimetric assay reagent for the measurement of cell viability and proliferation. The assay is simple, reliable, and widely used in various fields of research such as cancer biology, drug discovery, and toxicology. The synthesis of MTT involves the reaction of MTT bromide with iodine in the presence of trimethylamine. The exact mechanism of action of MTT is not fully understood, but it is known that MTT is reduced by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The assay has several advantages such as being simple, reliable, and cost-effective, but it also has some limitations such as being dependent on the metabolic activity of the cell. Finally, there are several future directions for the use of MTT in scientific research, such as the development of new MTT analogs or the combination of MTT with other assays to provide a more comprehensive analysis of cell viability and proliferation.
Méthodes De Synthèse
The synthesis of MTT involves the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT bromide) with iodine in the presence of trimethylamine. The reaction results in the formation of MTT iodide, which is then purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
MTT is widely used in scientific research as a colorimetric assay reagent for the measurement of cell viability and proliferation. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the sample. The assay is simple, reliable, and widely used in various fields of research such as cancer biology, drug discovery, and toxicology.
Propriétés
Numéro CAS |
18659-39-7 |
|---|---|
Nom du produit |
Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide |
Formule moléculaire |
C14H23IN2O2 |
Poids moléculaire |
378.25 g/mol |
Nom IUPAC |
trimethyl-[3-(methylcarbamoyloxy)-5-propan-2-ylphenyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-10(2)11-7-12(16(4,5)6)9-13(8-11)18-14(17)15-3;/h7-10H,1-6H3;1H |
Clé InChI |
VLKKIGVQMLSFCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Synonymes |
trimethyl-[3-(methylcarbamoyloxy)-5-propan-2-yl-phenyl]azanium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



